N-(4-ethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
The compound N-(4-ethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative featuring a thieno[3,2-d]pyrimidinone core. This scaffold is characterized by:
- A bicyclic system comprising a thiophene fused to a pyrimidinone ring.
- A sulfanyl (-S-) linker connecting the acetamide moiety to the thienopyrimidinone core.
- Substituents including a 2-methoxyethyl group at position 3 of the pyrimidinone ring and a 6-methyl group on the thiophene ring.
- A 4-ethoxyphenyl group as the acetamide’s terminal aromatic substituent.
The ethoxy and methoxy groups are critical for modulating solubility and binding interactions, while the methyl group at position 6 may influence steric effects and metabolic stability.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S2/c1-4-27-15-7-5-14(6-8-15)21-17(24)12-28-20-22-16-11-13(2)29-18(16)19(25)23(20)9-10-26-3/h5-8,13H,4,9-12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNZCIQMUTWCMSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2CCOC)SC(C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-ethoxyphenyl)-2-{[3-(2-methoxyethyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound with significant biological activity. This article reviews its biological properties, focusing on antimicrobial, anticancer, and other pharmacological activities based on diverse research findings.
Chemical Structure and Properties
The compound's chemical formula is . It features a thienopyrimidine core, which is essential for its biological activity. The presence of a sulfanyl group and various substituents enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O6S |
| Molecular Weight | 446.56 g/mol |
| Solubility | Soluble in DMSO and DMF |
| Melting Point | Not available |
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine structures exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of thienopyrimidinones possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) effective against strains such as Escherichia coli and Staphylococcus aureus . The presence of the thienopyrimidine ring is crucial for this activity, as it enhances interaction with bacterial targets.
Anticancer Activity
Recent studies have identified the compound as a potential anticancer agent. A screening of drug libraries on multicellular spheroids revealed that this compound could inhibit cancer cell proliferation effectively . The mechanism appears to involve the induction of apoptosis in cancer cells.
Case Study: Anticancer Screening
A notable case study involved the evaluation of the compound against various cancer cell lines. The results indicated:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound exhibited IC50 values in the micromolar range across all tested lines, indicating potent anticancer activity.
Other Pharmacological Activities
The compound has also been evaluated for additional pharmacological activities:
- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is needed to elucidate the underlying mechanisms.
- Cytotoxicity : Hemolytic assays indicated low toxicity levels at concentrations up to 200 µmol/L, suggesting a favorable safety profile .
Table 2: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Antimicrobial | Effective against E. coli and S. aureus (MIC values) |
| Anticancer | Induced apoptosis in MCF-7, HeLa, A549 cells |
| Anti-inflammatory | Potential effects observed; needs further study |
| Cytotoxicity | Non-toxic up to 200 µmol/L |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following compounds share structural similarities with the target molecule, differing primarily in substituents and ring saturation. These variations impact pharmacological activity, solubility, and metabolic stability.
Structural Modifications and Key Differences
Pharmacological Implications
a) Electron-Withdrawing vs. Electron-Donating Groups
- However, this may reduce solubility compared to the ethoxy group in the target compound.
- The 4-ethoxyphenyl group in the target compound balances electron-donating properties and lipophilicity, favoring membrane permeability.
b) Ring Saturation and Conformational Effects
- This contrasts with the partially saturated thieno[3,2-d]pyrimidinone core in the target compound.
c) Fluorinated Substituents
Physicochemical Properties
- Solubility : The target compound’s 2-methoxyethyl group likely improves aqueous solubility over analogs with purely hydrophobic substituents (e.g., phenyl in ).
- LogP : The trifluoromethoxy group in raises LogP (~3.5 estimated) compared to the target compound (~2.8), suggesting greater membrane penetration.
- Metabolic Stability : Fluorinated analogs (e.g., ) resist CYP450-mediated oxidation, whereas the ethoxy group in the target compound may undergo O-dealkylation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
